molecular formula C19H20N6O5S B2772648 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946262-33-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B2772648
CAS No.: 946262-33-5
M. Wt: 444.47
InChI Key: NABBCHWNMXXAIA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxin ring, a tetrazole moiety, and a pyridinone ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the formation of the dioxin ring through a cyclization reaction, followed by the introduction of the tetrazole group via a nucleophilic substitution reaction. The final step often involves the coupling of the pyridinone ring with the acetamide group under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group may yield sulfoxides, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may serve as a probe to study biological pathways and interactions due to its unique structure.

    Medicine: Potential pharmacological applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it could inhibit an enzyme by mimicking its natural substrate, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide stands out due to its combination of a dioxin ring, a tetrazole moiety, and a pyridinone ring, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5S/c1-24-19(21-22-23-24)31-11-13-8-14(26)17(28-2)9-25(13)10-18(27)20-12-3-4-15-16(7-12)30-6-5-29-15/h3-4,7-9H,5-6,10-11H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABBCHWNMXXAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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